molecular formula C8H10FN B1343865 2-Fluoro-6-methylbenzylamine CAS No. 1146290-54-1

2-Fluoro-6-methylbenzylamine

Cat. No. B1343865
M. Wt: 139.17 g/mol
InChI Key: DAYMZPMFYHNNHT-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylbenzylamine is a compound that has been studied in various contexts due to its potential applications in medicinal chemistry and materials science. It is a fluorinated benzylamine derivative, which implies that it contains a benzene ring with a fluorine atom and an amine group attached to it, along with a methyl group.

Synthesis Analysis

The synthesis of 2-Fluoro-6-methylbenzylamine and its derivatives has been explored in several studies. For instance, the synthesis of 9-(2-fluorobenzyl)-6-methylamino-9H-purine, a compound structurally related to 2-Fluoro-6-methylbenzylamine, was achieved through various routes, including methylamination, alkylation, and the Dimroth rearrangement . Another study reported the synthesis of fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes using fluorous imidazolium salts as precursors, which could potentially be applied to the synthesis of related fluorinated amines .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-methylbenzylamine has been analyzed using rotational spectroscopy and quantum chemical methods. The study revealed the presence of two stable conformers, with the global minimum conformer being stabilized by an intramolecular hydrogen bond between the fluorine atom and a hydrogen of the aminic group . This detailed analysis of the molecular structure is crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

2-Fluoro-6-methylbenzylamine can participate in various chemical reactions due to its amine group. For example, it can be used as a building block for the synthesis of anticonvulsant agents, as seen in the preparation of 9-(2-fluorobenzyl)-6-(alkylamino)-9H-purines, which showed potent activity against seizures in rats . Additionally, the reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines, which could be structurally related to 2-Fluoro-6-methylbenzylamine, were studied, leading to the formation of fully substituted spirocyclotetraphosphazenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-6-methylbenzylamine are influenced by the presence of the fluorine atom and the amine group. The fluorine substitution effects on the flexibility and tunneling pathways of the molecule were studied, showing that ortho fluorination significantly increases the tunneling splitting of the amino group's motion by four orders of magnitude compared to non-fluorinated benzylamine . This has implications for the compound's behavior in various environments and its potential applications in material science and pharmaceuticals.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

2-Fluoro-6-methylbenzylamine serves as a pivotal intermediate or reactant in the synthesis of complex molecules. For instance, the synthesis of N-methylbenzylammonium fluorochromate(VI) on silica gel, which is a selective and efficient oxidant for the conversion of aryl alcohols to their corresponding aldehydes and ketones, underscores the utility of derivatives of 2-Fluoro-6-methylbenzylamine in facilitating oxidation reactions under mild conditions (Kassaee, Sayyed-alangi, & Sajjadi-Ghotbabadi, 2004). Additionally, its application in the synthesis of herbicide intermediates highlights its importance in agricultural chemistry, where novel pyrimidinyloxybenzylamine derivatives were synthesized using 2-Fluoro-6-methylbenzylamine as a starting material, demonstrating its role in producing compounds with potential herbicidal activity (Gong Qi-sun, 2005).

Radiopharmaceutical Applications

In the realm of medical imaging, 2-Fluoro-6-methylbenzylamine derivatives have been explored for their potential in radiopharmaceutical applications. A notable study involved the three-step, "one-pot" radiosynthesis of 6-Fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA), a compound widely used in PET scans for neurologic and oncologic applications. This research offers a novel approach to the preparation of this radiopharmaceutical, enhancing its production efficiency and specific activity, and underscores the critical role of 2-Fluoro-6-methylbenzylamine derivatives in developing diagnostic tools (Wagner, Ermert, & Coenen, 2009).

Material Science and Luminescence

The compound's derivatives also find applications in material science, particularly in the development of fluorescent materials. A study on the synthesis of a single-layered organic-inorganic hybrid compound [(FBMA)2PbBr4], derived from 3-fluoro-N-methylbenzylamine, showcased reversible phase transition and intense fluorescent properties. This compound's luminescent characteristics highlight the potential of 2-Fluoro-6-methylbenzylamine derivatives in creating advanced materials for optoelectronic applications (Hao et al., 2019).

Safety And Hazards

The safety information for “2-Fluoro-6-methylbenzylamine” includes the following hazard statements: H302-H312-H314-H332, which indicate that it is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and is harmful if inhaled .

properties

IUPAC Name

(2-fluoro-6-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYMZPMFYHNNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622344
Record name 1-(2-Fluoro-6-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methylbenzylamine

CAS RN

1146290-54-1
Record name 1-(2-Fluoro-6-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluoro-6-methylphenyl)methanamine
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